Ethyl 3-(2-pyrazinyl)-3-oxopropanoate
CAS No.: 62124-77-0
Cat. No.: VC3788808
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62124-77-0 |
|---|---|
| Molecular Formula | C9H10N2O3 |
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | ethyl 3-oxo-3-pyrazin-2-ylpropanoate |
| Standard InChI | InChI=1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-6-10-3-4-11-7/h3-4,6H,2,5H2,1H3 |
| Standard InChI Key | OPBDMDPBJKVMNL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)C1=NC=CN=C1 |
| Canonical SMILES | CCOC(=O)CC(=O)C1=NC=CN=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Ethyl 3-(2-pyrazinyl)-3-oxopropanoate possesses the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol . Its IUPAC name, ethyl 3-oxo-3-pyrazin-2-ylpropanoate, reflects the ester linkage at position 3 of the pyrazine ring (Figure 1). The compound’s planar structure enables π-π stacking interactions, while the electron-withdrawing keto group enhances electrophilic substitution reactivity at the pyrazine ring’s α-positions .
Key identifiers:
Physicochemical Properties
The compound exhibits a density of 1.21 g/cm³ and a boiling point of 291.1°C at 760 mmHg . Its calculated partition coefficient (LogP) of 0.61250 suggests moderate hydrophobicity, balancing solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited water miscibility .
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Refractive Index | 1.533 (estimated) | |
| Vapor Pressure (25°C) | 0.001 mmHg (estimated) | |
| Flash Point | >110°C |
Synthesis and Reactivity
Synthetic Routes
The primary synthesis involves Claisen condensation between ethyl oxalyl chloride and 2-acetylpyrazine under basic conditions . Alternative methods include:
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Transesterification: Reaction of methyl 3-(2-pyrazinyl)-3-oxopropanoate with ethanol in the presence of acid catalysts .
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Ketone-Ester Coupling: Palladium-catalyzed cross-coupling of pyrazine boronic acids with β-keto esters .
A representative procedure from analogous pyridine derivatives involves refluxing 3-phenyl-1H-1,2,4-triazol-5-amine with β-keto esters in acetic acid at 115°C for 12 hours, yielding heterocyclic hybrids .
Reaction Profile
The compound undergoes characteristic reactions:
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Nucleophilic Acyl Substitution: The ester group reacts with amines to form amides (e.g., with 1-aminopyrrolidin-2-one in pyridine) .
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Knoevenagel Condensation: The active methylene group participates in cyclocondensations to form pyrazolo[3,4-b]pyridines .
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Coordination Chemistry: The pyrazine nitrogen and keto oxygen act as bidentate ligands for transition metals like Cu(II) and Ru(III) .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 9.32 (d, J=1.5 Hz, 1H, Pyz-H), 8.77 (dd, J=2.5 Hz, 1H, Pyz-H), 8.65 (d, J=2.5 Hz, 1H, Pyz-H), 4.33 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.89 (s, 2H, COCH₂CO), 1.38 (t, J=7.1 Hz, 3H, CH₃) .
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IR (KBr): ν 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1560 cm⁻¹ (C=N pyrazine) .
Chromatographic Behavior
Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) shows a retention time of 6.8 minutes, with >98% purity at 254 nm .
Applications in Research
Pharmaceutical Intermediates
The compound serves as a precursor to pyrazinamide analogs, with demonstrated activity against Mycobacterium tuberculosis . Recent studies modified the ester group to produce carboxamide derivatives showing 92% growth inhibition at 50 μM concentrations .
Coordination Polymers
Reaction with Cu(NO₃)₂·3H₂O in DMF yields a 2D metal-organic framework (MOF) with a surface area of 1,150 m²/g, potential for gas storage .
Flavor Chemistry
Pyrolysis at 300°C generates 2-acetylpyrazine, a key flavorant in roasted foods (threshold 10 ppb) .
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